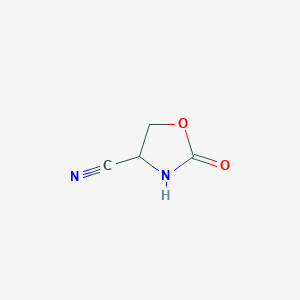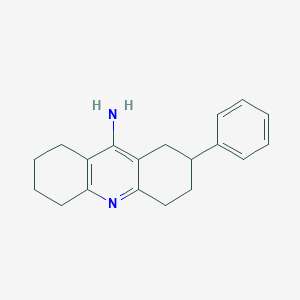![molecular formula C8H9N3O3 B12921434 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 106780-45-4](/img/structure/B12921434.png)
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. This reaction proceeds under neutral or acidic conditions to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . Further cyclocondensation reactions can be employed to obtain the desired furo[3,2-d]pyrimidine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Applications De Recherche Scientifique
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and antitumor agent.
Material Science: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties and high triplet energy.
Biological Research: It serves as a scaffold for designing molecules with enhanced biological activities, such as enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in its role as an antitumor agent, the compound may inhibit key enzymes involved in cell proliferation pathways. Additionally, its analgesic effects are attributed to its ability to modulate pain receptors and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Furo[2,3-d]pyrimidine: Another class of furo-pyrimidine derivatives with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antitumor and analgesic properties.
Benzofuro[3,2-d]pyrimidine: Exhibits both analgesic and antitumor activities.
Uniqueness: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities and material properties .
Propriétés
Numéro CAS |
106780-45-4 |
|---|---|
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
6-(ethylamino)-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O3/c1-2-9-5-3-4-6(14-5)7(12)11-8(13)10-4/h3,9H,2H2,1H3,(H2,10,11,12,13) |
Clé InChI |
GQXLLLGJCCEOKF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(O1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
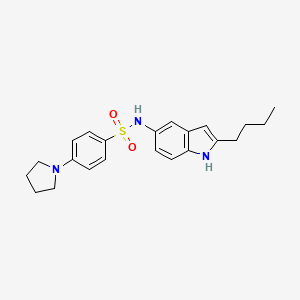
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
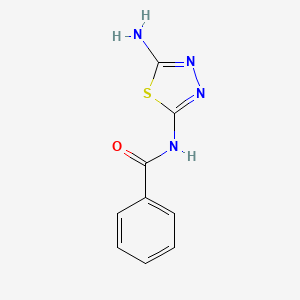
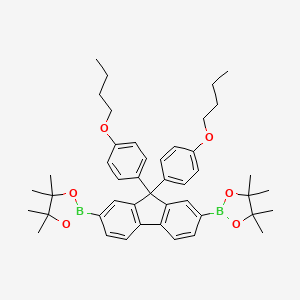
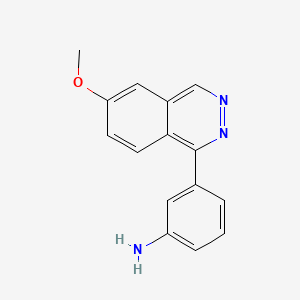
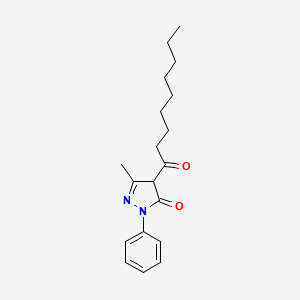
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

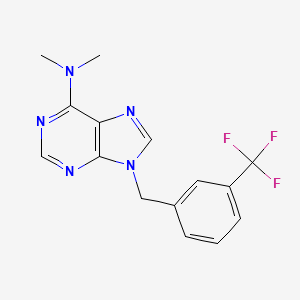
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
